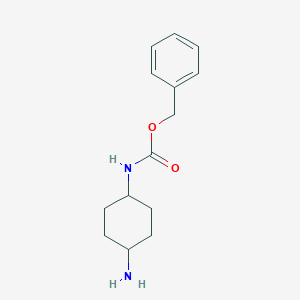

n-Cbz-trans-1,4-cyclohexanediamine

説明

N-Cbz-trans-1,4-cyclohexanediamine is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

n-Cbz-trans-1,4-cyclohexanediamine is a specialty product used in proteomics research

Mode of Action

Given its use in proteomics research , it’s plausible that it interacts with proteins or enzymes in some way. The exact nature of these interactions would depend on the specific context in which the compound is used.

Biochemical Pathways

It’s known that such compounds can be used in the synthesis of drugs , suggesting that they might interact with a variety of biochemical pathways depending on the specific drug being synthesized.

Result of Action

Given its use in proteomics research , it’s likely that it has some effect on protein structure or function, but the specifics would depend on the context.

生物活性

n-Cbz-trans-1,4-cyclohexanediamine (also known as n-Cbz-DACH) is a compound derived from trans-1,4-diaminocyclohexane (DACH), which has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C_{12}H_{16}N_{2}

- Molecular Weight: 192.27 g/mol

- CAS Number: 946002-43-3

The compound features a carbobenzyloxy (Cbz) protecting group on one of the amine functionalities, which enhances its lipophilicity and stability compared to its unprotected counterpart.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Studies have shown that DACH derivatives can enhance the efficacy of platinum-based drugs like cisplatin and oxaliplatin. The presence of the Cbz group may further improve cellular uptake and reduce cytotoxicity to normal cells while enhancing selectivity for cancer cells .

- DNA Interaction : Similar to other diamine compounds, n-Cbz-DACH can intercalate with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. This mechanism is critical for its antitumor effects .

- Enzyme Inhibition : Some studies suggest that n-Cbz-DACH may inhibit certain enzymes involved in drug metabolism, potentially leading to increased bioavailability of co-administered drugs .

Antitumor Efficacy

A significant body of research has focused on the antitumor properties of n-Cbz-DACH and its analogs. The following table summarizes findings from various studies regarding their cytotoxic effects against different cancer cell lines:

Case Study 1: Enhanced Efficacy with Platinum Drugs

In a recent study, researchers synthesized a series of n-Cbz-DACH derivatives and evaluated their effectiveness in combination with oxaliplatin. The results indicated that the Cbz-modified compounds exhibited significantly higher cytotoxicity compared to oxaliplatin alone, particularly in resistant cancer cell lines. This suggests that n-Cbz-DACH can serve as a promising adjuvant in platinum-based chemotherapy regimens .

Case Study 2: Mechanistic Insights into DNA Binding

Another investigation focused on the interaction between n-Cbz-DACH and DNA. Using spectroscopic methods, researchers demonstrated that the compound forms stable complexes with DNA, leading to structural changes that hinder polymerase activity. This finding underscores the potential of n-Cbz-DACH as a targeted therapeutic agent capable of disrupting cancer cell proliferation through direct DNA damage .

科学的研究の応用

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the following areas:

- Protecting Group Chemistry : n-Cbz-trans-1,4-cyclohexanediamine is used to protect amine functionalities during multi-step syntheses. The Cbz group can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

- Synthesis of Chiral Amines : It plays a crucial role in synthesizing chiral 1,2-diamines through catalytic aminolysis of aziridines. This method yields high enantioselectivities and is vital for producing pharmaceuticals with specific stereochemical requirements .

Biochemical Applications

This compound's interactions with biological systems have been studied extensively:

- Drug Development : The compound's derivatives are explored for their potential therapeutic effects. They can influence cellular signaling pathways and gene expression, making them candidates for drug design aimed at specific biological targets.

- Proteomics Research : It is utilized as a molecular scaffold in proteomics, aiding in the study of protein interactions and functions. Its ability to form hydrogen bonds with proteins enhances its utility in understanding biochemical pathways.

Case Study 1: Synthesis of Anticancer Agents

A notable application of this compound is in the synthesis of novel anticancer agents. For example, derivatives have been created that demonstrate significant cytotoxicity against various cancer cell lines. These compounds are designed to improve upon existing drugs like oxaliplatin by enhancing efficacy and reducing resistance mechanisms observed in cancer treatments .

Case Study 2: Development of Enantiomerically Pure Compounds

Research has shown that this compound can be employed to synthesize enantiomerically pure compounds through asymmetric synthesis techniques. This application is critical for producing pharmaceuticals that require specific chirality for optimal biological activity .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and applications of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Cbz-protected amine | Versatile building block; stable under various conditions |

| trans-1,4-Cyclohexanediamine | Unprotected amines | More reactive; used directly without protection |

| N-Boc-trans-1,4-cyclohexanediamine | Protected by a Boc group | Different reactivity profile; used in peptide synthesis |

| N-Fmoc-trans-1,4-cyclohexanediamine | Protected by an Fmoc group | Commonly used in solid-phase peptide synthesis |

特性

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933643 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149423-70-1, 149423-77-8 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。